2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine
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Overview
Description
2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodobenzoyl group, a piperazine ring, and a pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-iodobenzoyl chloride with piperazine to form 2-iodobenzoylpiperazine. This intermediate is then reacted with 4-methyl-6-(piperidin-1-yl)pyrimidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.
Minoxidil: A pyrimidine derivative used as a vasodilator.
Uniqueness
2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its iodobenzoyl group, in particular, allows for unique substitution reactions that are not as readily achievable with other similar compounds .
Properties
Molecular Formula |
C21H26IN5O |
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Molecular Weight |
491.4 g/mol |
IUPAC Name |
(2-iodophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26IN5O/c1-16-15-19(25-9-5-2-6-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-3-4-8-18(17)22/h3-4,7-8,15H,2,5-6,9-14H2,1H3 |
InChI Key |
JCXAPGABKGAEBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3I)N4CCCCC4 |
Origin of Product |
United States |
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